1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group, a pyrrole ring, and a dimethoxyphenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with pyrrole-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with a suitable pyrimidine derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrrole ring can be reduced to a pyrrolidine ring using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar structure but with a fused pyran ring.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine ring.
5-Amino-pyrazoles: Different core structure but similar reactivity and applications.
Uniqueness
1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-25-13-5-6-15(26-2)11(8-13)10-21-17(23)14(16(22)20-18(21)24)9-12-4-3-7-19-12/h3-9,23H,10H2,1-2H3,(H,20,22,24)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNSRWBJYIVEDH-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)CN2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.